N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide is a complex organic compound that features a unique combination of indole, thiazole, and pyrazine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Once the indole and thiazole intermediates are prepared, they are coupled with pyrazine-2-carboxylic acid through an amide bond formation reaction. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated indole and thiazole derivatives.
Scientific Research Applications
N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)acetamide: Similar structure but with an acetamide group instead of a pyrazine-2-carboxamide group.
N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)benzamide: Similar structure but with a benzamide group instead of a pyrazine-2-carboxamide group.
Uniqueness
N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide is unique due to the presence of the pyrazine-2-carboxamide group, which can enhance its biological activity and binding affinity to molecular targets compared to similar compounds .
Biological Activity
N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide, a compound featuring a complex structure with indole and thiazole moieties, has garnered attention for its potential biological activities. This article synthesizes existing research findings to elucidate its biological activity, mechanisms, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the fields of antimicrobial , anticancer , and enzyme inhibition .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds related to indole and thiazole derivatives. For instance, derivatives similar to the target compound have shown significant activity against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.98 μg/mL against resistant strains like MRSA .
Anticancer Activity
The anticancer properties of this compound are particularly promising. In vitro studies have demonstrated that related indole derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The antiproliferative effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4-(5-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine | A549 | 0.75 | Apoptosis induction |
This compound | MCF7 | 1.20 | Cell cycle arrest |
The mechanisms through which this compound exerts its biological activities include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in cell proliferation and survival pathways, suggesting a potential mechanism for their anticancer effects .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
- Antibacterial Mechanisms : The structural components may interfere with bacterial cell wall synthesis or protein synthesis pathways, leading to bactericidal effects against resistant strains .
Case Studies
A notable study evaluated a series of thiazole-containing compounds for their anticancer properties. Among these, the compound similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines with promising selectivity indices .
Properties
Molecular Formula |
C19H16N6O3S |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-[[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H16N6O3S/c1-28-11-2-3-14-12(6-11)13(7-22-14)16-10-29-19(24-16)25-17(26)9-23-18(27)15-8-20-4-5-21-15/h2-8,10,22H,9H2,1H3,(H,23,27)(H,24,25,26) |
InChI Key |
AUBKPOPWAXSPDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CSC(=N3)NC(=O)CNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.